molecular formula C13H17Cl2NO4S B2957772 2,4-dichloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide CAS No. 1351605-50-9

2,4-dichloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide

Cat. No.: B2957772
CAS No.: 1351605-50-9
M. Wt: 354.24
InChI Key: CFFNCVBXORQWHS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This specialized sulfonamide features a unique molecular architecture that combines a substituted benzenesulfonamide group with a tetrahydro-2H-pyran ring system. The presence of the sulfonamide functional group is a key structural motif found in many pharmacologically active compounds, often contributing to target binding and molecular recognition. This combination of a sulfonyl group with a tetrahydropyran ring makes it a valuable intermediate for constructing more complex molecules in drug discovery programs. Researchers can utilize this compound as a key synthetic intermediate or as a lead structure in the development of novel therapeutic agents. Its structural features suggest potential for probing enzyme active sites and biological pathways, particularly those involving sulfonamide-based inhibitors. The compound is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and conduct all procedures in a well-ventilated fume hood.

Properties

IUPAC Name

2,4-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO4S/c1-9-6-12(11(15)7-10(9)14)21(18,19)16-8-13(17)2-4-20-5-3-13/h6-7,16-17H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFNCVBXORQWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a dichlorobenzene moiety and a hydroxytetrahydropyran substituent. Its molecular formula is C14H18Cl2N2O3S, with a molecular weight of approximately 357.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anti-cancer properties.

Structural Characteristics

The compound's structure features:

  • Dichlorobenzene ring : Enhances lipophilicity and potential interactions with biological targets.
  • Hydroxytetrahydropyran : May contribute to its biological activity through hydrogen bonding and steric effects.
  • Sulfonamide group : Known for its role in pharmacological activity, particularly as an enzyme inhibitor.

Research indicates that this compound primarily acts by inhibiting specific enzymes crucial for cell signaling and proliferation. Notably, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is pivotal in various cellular processes, including growth and survival. This inhibition can lead to:

  • Anti-proliferative effects : Inducing apoptosis in cancer cell lines.
  • Cell cycle arrest : Disruption of normal cell cycle progression.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cancer cell growth. For example:

  • Cell Lines Tested : Various cancer cell lines were subjected to treatment with the compound.
  • Results : Significant reduction in cell viability was observed, indicating its potential as an anti-cancer agent.

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the ABTS radical scavenging assay. The results indicated:

CompoundEC50 (μM)
Compound A9.0 ± 0.3
Compound B13.2 ± 0.5
Compound C13.0 ± 1.1

These findings suggest that the compound possesses significant antioxidant activity, which could contribute to its overall therapeutic profile.

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on tyrosinase (TYR).
    • Findings : The compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors like kojic acid.
  • Cancer Cell Proliferation Study :
    • Objective : Assess the anti-proliferative effects on breast cancer cells.
    • Results : The compound induced apoptosis at concentrations as low as 10 μM, with minimal cytotoxicity observed in normal cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzenesulfonamide Derivatives

Compound Name Key Substituents Bioactivity Highlights References
2,4-Dichloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methylbenzenesulfonamide (Target) - 2,4-Dichloro-5-methylbenzene
- 4-Hydroxytetrahydro-2H-pyran-4-ylmethyl
Hypothesized anticancer/antioxidant potential (based on SAR)
(E)-2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Chalcone hybrid) - 4-Cinnamoylphenyl
- Chalcone moiety (α,β-unsaturated ketone)
Anticancer (e.g., MCF-7 cells), antioxidant (ABTS assay)
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(imidazolyl)methyl]-5-methyl analog - 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio
- Iminoimidazolyl
Antimicrobial (synthesis focus; activity not reported)
2,4-Dichloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-5-methylbenzenesulfonamide - 2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl Structural analog; no reported bioactivity

Physicochemical Properties

  • Solubility : Chalcone hybrids exhibit moderate solubility in polar solvents (e.g., DMSO) due to their sulfonamide and ketone groups, whereas alkylthio derivatives are more lipophilic .
  • Thermal Stability : Melting points for analogs range from 177–180°C (Compound 11) to higher values for halogenated derivatives, correlating with increased molecular rigidity .

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